molecular formula C7H3ClF4O B1456781 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1404194-53-1

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1456781
M. Wt: 214.54 g/mol
InChI Key: BNWOISYKRGAWFO-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene is a compound that contains a trifluoromethoxy group . This group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .


Synthesis Analysis

The synthesis of trifluoromethoxy group compounds can be achieved through various methods . One such method involves the chlorination/fluorination sequence . The trifluoromethoxy group can also be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene include a density of 1.4±0.1 g/cm³, boiling point of 145.9±35.0 °C at 760 mmHg, vapour pressure of 6.0±0.3 mmHg at 25°C, and a flash point of 42.1±25.9 °C .

Scientific Research Applications

Halogenation and Electrophilic Aromatic Substitution

Halogenation studies on trifluoromethoxybenzene derivatives, including those related to 1-chloro-2-fluoro-3-(trifluoromethoxy)benzene, have demonstrated controlled chlorination to produce mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group. The configuration of halogenated products was elucidated using NMR, showing significant through-space hydrogen-fluorine coupling, and all derivatives exhibited good thermal stability (Herkes, 1977).

Electrochemical Fluorination

Electrochemical fluorination of aromatic compounds, including chlorobenzenes, has been explored to produce chloro-derivatives of perfluorocyclohexane and other perfluoroethers. This process involves extensive cleavage in the fluorination of certain substrates, leading to the formation of novel compounds like trifluoromethyl chlorodecafluorocyclohexyl ether (Inoue et al., 1973).

Synthesis of Soluble Fluoro-polyimides

Soluble fluoro-polyimides have been synthesized from a fluorine-containing aromatic diamine derived from 2-chloro-5-nitro-1-trifluoromethylbenzene. These polyimides show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications (Xie et al., 2001).

Safety And Hazards

The compound is classified as Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it causes serious eye irritation, is flammable, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOISYKRGAWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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